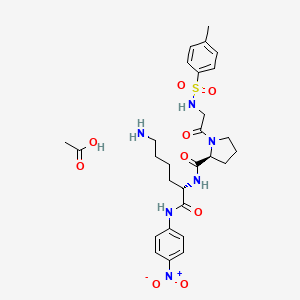
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
描述
N-对甲苯磺酰基-甘氨酰-脯氨酰-赖氨酰-对硝基苯胺 (乙酸盐): . 该化合物用于各种生化测定中以测量酶活性,特别是丝氨酸蛋白酶和纤维蛋白溶解酶 .
作用机制
N-对甲苯磺酰基-甘氨酰-脯氨酰-赖氨酰-对硝基苯胺 (乙酸盐) 充当纤溶酶的底物。纤溶酶与肽结合并水解赖氨酸和对硝基苯胺基团之间的键。这种水解释放对硝基苯胺,可以在 405 nm 处比色法检测。 释放的对硝基苯胺量与纤溶酶活性成正比 .
生化分析
Biochemical Properties
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is a chromogenic substrate for plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots . The compound is also used as a substrate for serine protease and fibrinogenolytic assays .
Cellular Effects
The interaction of this compound with plasmin influences various cellular processes. As a substrate for plasmin, it participates in the regulation of fibrinolysis, a critical process in wound healing and tissue remodeling .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with plasmin. Plasmin binds and hydrolyzes the compound to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nm as a measure of plasmin activity .
Temporal Effects in Laboratory Settings
This compound is stable for more than a year when stored in a frozen solution at pH 4 (water with pH adjusted with HCl) . This stability allows for long-term studies on its effects on cellular function in both in vitro and in vivo settings .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for plasmin. The compound is hydrolyzed by plasmin, releasing p-nitroanilide .
准备方法
合成路线和反应条件: N-对甲苯磺酰基-甘氨酰-脯氨酰-赖氨酰-对硝基苯胺 (乙酸盐) 的合成涉及氨基酸和保护基的逐步偶联。该过程通常从用甲苯磺酰基保护赖氨酸的氨基开始。然后将甘氨酸和脯氨酸偶联到保护的赖氨酸上。 最后一步是连接对硝基苯胺基团 .
工业生产方法: 该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动肽合成器和高效液相色谱 (HPLC) 用于纯化。 最终产品通常进行冷冻干燥以获得稳定的粉末形式 .
化学反应分析
反应类型:
常见试剂和条件:
主要产物:
水解: 对硝基苯胺和相应的肽片段.
取代: 具有不同官能团的修饰肽.
科学研究应用
化学:
生物学:
医学:
工业:
相似化合物的比较
类似化合物:
N-对甲苯磺酰基-甘氨酰-脯氨酰-精氨酰-对硝基苯胺 (乙酸盐): 凝血酶测定的底物.
N-对甲苯磺酰基-甘氨酰-脯氨酰-赖氨酰-氨甲基香豆素 (乙酸盐): 纤溶酶测定的荧光底物.
独特性: N-对甲苯磺酰基-甘氨酰-脯氨酰-赖氨酰-对硝基苯胺 (乙酸盐) 由于其显色特性而独一无二,允许通过比色法检测轻松量化酶活性。 这使得它在高通量筛选测定中特别有用 .
属性
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGSNEYSJPIZCW-SJEIDVEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88793-79-7 | |
| Record name | L-Lysinamide, N-[(4-methylphenyl)sulfonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88793-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















